![molecular formula C12H15ClN2O B1400176 N-(3-Chlorophenethyl)azetidine-3-carboxamide CAS No. 1482784-91-7](/img/structure/B1400176.png)
N-(3-Chlorophenethyl)azetidine-3-carboxamide
Overview
Description
“N-(3-Chlorophenethyl)azetidine-3-carboxamide” is a chemical compound . It is related to Azetidine-3-carboxamide , which is a solid form of azetidine .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It has a ring strain of approx. 25.4 kcal/mol .Scientific Research Applications
Synthesis and Antioxidant Activity
A study by Nagavolu et al. (2017) focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, including compounds related to N-(3-Chlorophenethyl)azetidine-3-carboxamide. These compounds were evaluated for their in-vitro antioxidant activity, showing moderate to significant effects compared to ascorbic acid (Nagavolu et al., 2017).
Antibacterial and Antifungal Activities
Samadhiya et al. (2013) synthesized azetidine derivatives of 2-amino-5-nitrothiazole and assessed their antibacterial and antifungal activities. They found that some compounds in this series demonstrated significant activities against selected bacteria and fungi (Samadhiya et al., 2013).
Preparation of Azetidine Derivatives
Bauman and Duthaler (1988) explored the preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines. This study provides insight into the chemical processes and synthetic schemes for creating azetidine-related compounds (Bauman & Duthaler, 1988).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. Their findings indicate that the 2-azetidinone skeleton holds promise as a CNS active agent (Thomas et al., 2016).
Ion Uptake and Release in Plants
A study by Pitman et al. (1977) used Azetidine 2-carboxylic acid, a related compound, to investigate the relationship between protein synthesis and ion transport in plants. This research highlights the potential of azetidine derivatives in studying plant physiology (Pitman et al., 1977).
Photocyclization of Amides
Maruyama et al. (1980) conducted a study on the photocyclization of N-formyl-N-methyl α,β-unsaturated amides, leading to the synthesis of azetidine-2,4-diones. This provides a method for creating azetidine-based compounds with potential scientific applications (Maruyama et al., 1980).
Safety And Hazards
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]azetidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-2-9(6-11)4-5-15-12(16)10-7-14-8-10/h1-3,6,10,14H,4-5,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMWBOZIWQUVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NCCC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenethyl)azetidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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